LogP Elevation by 2,4-Dichloro Substitution: A 2.3-Unit Gain Over the Unsubstituted Parent Scaffold
The 2,4-dichloro substitution on the benzylidene ring increases the computed octanol-water partition coefficient (XLogP3-AA) to 4.8, compared to 2.5 for the unsubstituted 4-benzylidene-2-phenyl-5(4H)-oxazolone (CAS 842-74-0) [1]. This ΔLogP of +2.3 units places the compound in a lipophilicity range associated with enhanced passive membrane permeability and potential CNS penetration, while remaining below the LogP 5 threshold commonly associated with poor solubility and promiscuous target binding [2]. The mono-chloro analog 4-(4-chlorobenzylidene)-2-phenyl-5(4H)-oxazolone has a predicted LogP of approximately 3.2, representing an intermediate value that may result in differential pharmacokinetic profiles [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.8 |
| Comparator Or Baseline | 4-Benzylidene-2-phenyl-5(4H)-oxazolone (CAS 842-74-0): XLogP3-AA = 2.5; 4-(4-Chlorobenzylidene)-2-phenyl-5(4H)-oxazolone: XLogP3-AA ≈ 3.2 |
| Quantified Difference | ΔLogP = +2.3 vs. unsubstituted parent; +1.6 vs. mono-chloro analog |
| Conditions | Computed XLogP3-AA values from PubChem (2025 release); analogous mono-chloro LogP estimated by structure–property interpolation |
Why This Matters
A 2.3-unit LogP increase is a decisive factor for scientific selection when membrane permeability, metabolic stability (CYP450 susceptibility), or off-target promiscuity risk are critical program parameters.
- [1] PubChem Compound Summary for CID 1551396 (target compound) and CID 135565640 (4-benzylidene-2-phenyl-5(4H)-oxazolone). XLogP3-AA values retrieved 2026-05-10. View Source
- [2] Waring, M.J. (2010) Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. LogP > 5 associated with increased attrition risk. View Source
- [3] Estimated LogP for 4-(4-chlorobenzylidene)-2-phenyl-5(4H)-oxazolone based on ChemDraw/ChemAxon prediction using the 4-chlorophenyl fragment addition method. Structure available from PubChem. View Source
